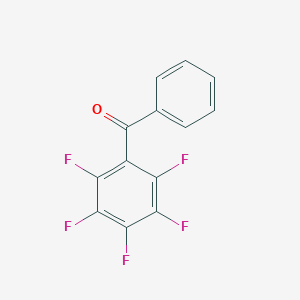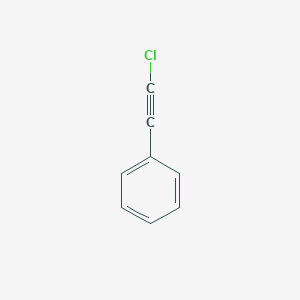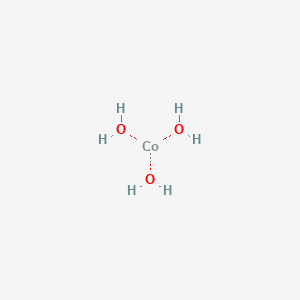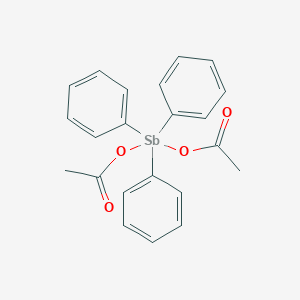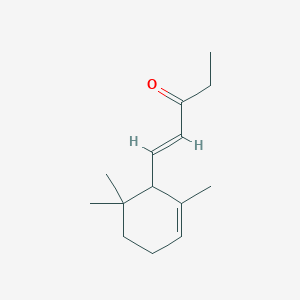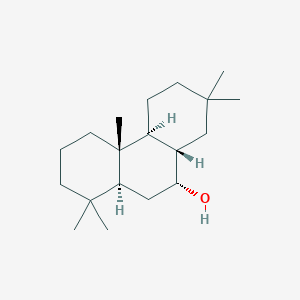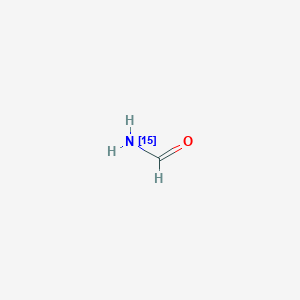
Formamide-15N
Übersicht
Beschreibung
Formamide-15N is a stable isotope-labeled compound where the nitrogen atom is replaced with nitrogen-15. The molecular formula of this compound is HCO15NH2, and it has a molecular weight of 46.03 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications.
Wirkmechanismus
Target of Action
Formamide-15N, an isotope-labeled variant of formamide, primarily targets RNA metabolism . Formamide is the simplest naturally occurring amide and the smallest molecule with a peptide bond . It interacts with RNA molecules and their associated proteins, which play crucial roles in various biological processes such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .
Mode of Action
This compound interacts with its targets by weakening RNA-related processes . It likely achieves this by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction leads to changes in the RNA metabolism, affecting the synthesis, processing, and function of both coding and non-coding RNA molecules .
Biochemical Pathways
This compound affects the biochemical pathways involved in RNA metabolism . The compound’s interaction with RNA molecules can lead to decreased splicing efficiency and increased R-loop formation . These changes can have downstream effects on higher-order events such as cell cycle control, development, and innate immune response .
Pharmacokinetics
It’s known that stable heavy isotopes like this compound have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of this compound at the molecular and cellular level primarily results in changes to RNA metabolism . This can lead to observable effects such as remarkable morphology and cell cycle defects . Additionally, the use of this compound can support growth and production in biotechnological processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been used as a nitrogen source in biotechnological production processes . Its role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions . This makes this compound an attractive candidate for sustainable and resilient industrial practices .
Biochemische Analyse
Biochemical Properties
Formamide-15N interacts with various biomolecules, particularly those involved in RNA metabolism . It preferentially weakens RNA-related processes, probably by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction with RNA molecules is significant in the context of biochemical reactions.
Cellular Effects
This compound has notable effects on cellular processes. It has been found to decrease splicing efficiency and increase R-loop formation in cells . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its destabilizing effect on the helical state of RNA . It likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. It has a destabilizing effect on the helical state of DNA, with the average unit transition enthalpy exhibiting a biphasic dependence on formamide concentration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA metabolism . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels. Detailed information on specific enzymes or cofactors it interacts with is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formamide-15N can be synthesized through the reaction of formic acid with ammonia-15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH} + \text{NH3-15N} \rightarrow \text{HCO15NH2} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound involves the use of isotopically enriched nitrogen sources. The process includes the careful handling of nitrogen-15 to avoid contamination and ensure high isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic materials .
Analyse Chemischer Reaktionen
Types of Reactions: Formamide-15N undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to formic acid and ammonia-15N. [ \text{HCO15NH2} + \text{H2O} \rightarrow \text{HCOOH} + \text{NH3-15N} ]
Dehydration: Under certain conditions, this compound can dehydrate to form hydrogen cyanide and water. [ \text{HCO15NH2} \rightarrow \text{HCN} + \text{H2O} ]
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Dehydration: Requires high temperatures and may involve catalysts such as phosphoric acid.
Major Products:
Hydrolysis: Formic acid and ammonia-15N.
Dehydration: Hydrogen cyanide and water.
Wissenschaftliche Forschungsanwendungen
Formamide-15N is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference compound in nitrogen-15 NMR spectroscopy to study molecular structures and dynamics.
Stable Isotope Labeling: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Proteomics: Utilized in quantitative proteomics for labeling proteins and studying protein interactions.
Chemical Synthesis: Acts as a precursor in the synthesis of labeled pharmaceuticals, pesticides, and herbicides.
Vergleich Mit ähnlichen Verbindungen
Formamide-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
Formamide-13C,15N:
Ammonium-15N Acetate: Another nitrogen-15 labeled compound used in similar applications.
Aniline-15N: A nitrogen-15 labeled aromatic amine used in NMR spectroscopy and other analytical techniques.
Uniqueness: this compound is particularly valuable for its simplicity and versatility in isotopic labeling, making it a preferred choice for various research applications. Its ability to participate in fundamental chemical reactions while providing isotopic insights sets it apart from other labeled compounds .
Eigenschaften
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452404 | |
| Record name | Formamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.034 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-77-0 | |
| Record name | Formamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




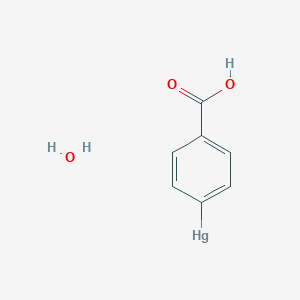
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
